1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride
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Description
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, also known as DAU 6225, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Supramolecular Chemistry and Hydrogen Bonding
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride (abbreviated as 1,7DSU) exhibits interesting hydrogen bonding behavior. In a recent study, researchers explored its conformations and solvation by water molecules using supersonic-jet Fourier transform microwave spectroscopy and theoretical calculations . Key findings include:
GABA Receptor Modulation
Certain 1,7DSU-based compounds have been reported as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists. These compounds, such as 2027 and 018, show low cellular membrane permeability . Understanding their interaction with GABA receptors is crucial for drug development.
Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride can serve as a precursor for synthesizing 1,4-diazaspiro[5.5]undecan-3-one. This compound has potential pharmaceutical applications, especially in treating disorders involving abnormal cellular proliferation .
Chiral Building Block
The diol form of 1,7DSU, [4R*,5R*,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol, can be synthesized and used as a chiral building block. Its unique spirocyclic structure makes it valuable for asymmetric synthesis and drug design .
properties
IUPAC Name |
1,4-dioxaspiro[5.5]undecan-9-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-1-3-9(4-2-8)7-11-5-6-12-9;/h8H,1-7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHLIRPFRJOPSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)COCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride |
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